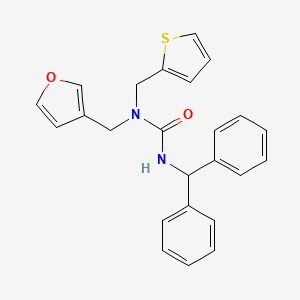
3-Benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a complex organic compound characterized by its unique structure, which includes a benzhydryl group, a furan-3-ylmethyl group, and a thiophen-2-ylmethyl group attached to a urea core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting with the preparation of the benzhydryl group. One common approach is the reaction of benzhydryl chloride with furan-3-ylmethylamine and thiophen-2-ylmethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and solvent choice are optimized to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe in biological studies to understand cellular processes.
Medicine: : Potential therapeutic applications are being explored, including its use as an anti-inflammatory or antimicrobial agent.
Industry: : It may find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
3-Benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea can be compared to other similar compounds, such as:
3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea: : This compound has a similar structure but with an ethyl group instead of a methyl group.
3-Benzhydryl-1-(thiophen-2-ylmethyl)urea: : This compound lacks the furan-3-ylmethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c27-24(26(16-19-13-14-28-18-19)17-22-12-7-15-29-22)25-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-15,18,23H,16-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTVPPURCBUJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N(CC3=COC=C3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














